Product packaging for CID 131873538(Cat. No.:CAS No. 141195-77-9)

CID 131873538

Numéro de catalogue: B033173
Numéro CAS: 141195-77-9
Poids moléculaire: 476.5 g/mol
Clé InChI: KFMRMRJGHFUFOV-VQWMGBAQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cefovecin sodium is a third-generation cephalosporin antibiotic specifically developed for veterinary medicine research, valued for its exceptional and prolonged antibacterial activity. Its primary research value lies in its unique pharmacokinetic profile; cefovecin demonstrates high plasma protein binding (primarily to albumin) and a slow clearance rate, resulting in sustained therapeutic concentrations in vivo. This long-acting effect makes it an indispensable tool for studying extended-duration antibacterial therapies in animal models, potentially reducing the frequency of dosing in experimental protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19N5NaO6S2 B033173 CID 131873538 CAS No. 141195-77-9

Propriétés

Numéro CAS

141195-77-9

Formule moléculaire

C17H19N5NaO6S2

Poids moléculaire

476.5 g/mol

Nom IUPAC

sodium (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C17H19N5O6S2.Na/c1-27-21-10(8-6-30-17(18)19-8)13(23)20-11-14(24)22-12(16(25)26)7(5-29-15(11)22)9-3-2-4-28-9;/h6,9,11,15H,2-5H2,1H3,(H2,18,19)(H,20,23)(H,25,26);/b21-10-;/t9-,11+,15+;/m0./s1

Clé InChI

KFMRMRJGHFUFOV-VQWMGBAQSA-N

SMILES isomérique

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)[C@@H]4CCCO4)C(=O)O.[Na]

SMILES canonique

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)O.[Na]

Synonymes

(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-3-[(2S)-tetrahydro-2-furanyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt (1:1);  [6R-[3(S*),6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]am

Origine du produit

United States

Mechanistic Studies of Antibacterial Action

Cellular and Molecular Targets of Cefovecin (B1236667) Sodium

The primary mechanism of action for Cefovecin, like other β-lactam antibiotics, is the disruption of bacterial cell wall construction. europa.euuzh.ch This process is initiated by the drug's ability to penetrate the bacterial cell wall and bind to specific enzymes crucial for its integrity. uzh.ch

Penicillin-Binding Protein (PBP) Affinity and Specificity

The molecular targets of Cefovecin sodium are penicillin-binding proteins (PBPs). nih.gov These are bacterial enzymes, such as transpeptidases and carboxypeptidases, that are essential for the final steps of peptidoglycan synthesis. nih.gov Peptidoglycan is a critical polymer that provides structural rigidity to the bacterial cell wall.

Cefovecin exerts its inhibitory effect through covalent binding to these PBPs. nih.gov This binding inactivates the enzymes, preventing them from carrying out their function in cross-linking the peptidoglycan chains. nih.gov While specific binding affinity studies detailing the 50% inhibitory concentrations (IC50) for individual PBPs (e.g., PBP1, PBP2, PBP3) in various bacterial species are not extensively detailed in public literature, regulatory documents specify that its mechanism involves binding to essential PBPs like transpeptidase and carboxypeptidase. nih.gov The selection of which PBPs are targeted can influence the antibacterial spectrum and efficacy of cephalosporins. nih.gov

Inhibition of Bacterial Cell Wall Synthesis Pathways

The binding of Cefovecin sodium to PBPs directly interferes with the synthesis of the bacterial cell wall. europa.eunih.gov By inhibiting the transpeptidation step, Cefovecin prevents the formation of the peptide cross-links that provide the peptidoglycan layer with its strength. nih.gov This disruption leads to the formation of a defective cell wall that cannot withstand the internal osmotic pressure of the bacterium.

The consequence of this weakened cell wall is the cessation of bacterial growth and, ultimately, cell lysis, which defines the bactericidal action of Cefovecin. europa.eunih.gov This mode of action is effective against a broad spectrum of Gram-positive and Gram-negative bacteria. nih.gov Cefovecin has demonstrated in-vitro activity against common pathogens found in skin infections, such as Staphylococcus pseudintermedius and Pasteurella multocida. europa.eu

Bactericidal Dynamics and Concentration-Dependent Effects

Cefovecin's interaction with bacteria results in cell death, classifying it as a bactericidal agent. nih.gov Its killing activity is primarily considered to be time-dependent, meaning its efficacy is best correlated with the duration that the free drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen. fda.govnih.gov The long elimination half-life of Cefovecin is a key property that helps maintain these therapeutic concentrations for an extended period. govinfo.gov

Research has been conducted to quantify the killing efficiency of Cefovecin against various bacterial strains. In one study, the bactericidal activity of Cefovecin against canine isolates of Staphylococcus pseudintermedius and Escherichia coli was evaluated over 24 hours at different bacterial densities and drug concentrations. The results showed that for S. pseudintermedius at a density of 10⁷ cfu/mL, Cefovecin at the maximum serum drug concentration caused significantly more cell death after 12 hours of exposure compared to a bacteriostatic agent like doxycycline. europa.eu Another study measuring viable cells over 180 minutes found that pradofloxacin (B1243445) killed S. pseudintermedius cells more rapidly than Cefovecin. nih.gov

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for Cefovecin against several key pathogens, which is a critical determinant of its bactericidal effectiveness. A lower MIC90 value (the concentration required to inhibit 90% of isolates) indicates greater potency.

Bacterial SpeciesNumber of IsolatesMIC90 (μg/mL)
Staphylococcus intermediusNot Specified0.25
Escherichia coliNot Specified1.0
Pasteurella multocidaNot Specified0.06
Proteus spp.101>2
Bacteroides spp.2316
Data sourced from multiple studies. europa.eunih.govnih.gov

Further studies have explored the ex vivo antibacterial killing activity of Cefovecin. In dogs, following a single subcutaneous administration, the transudate (a type of tissue fluid) exhibited bactericidal activity against S. intermedius (defined as a >3 log10 reduction in bacterial counts) for up to 12 days. federalregister.gov This sustained bactericidal effect at the site of infection underscores the clinical implications of its pharmacokinetic and pharmacodynamic properties. federalregister.gov

Pharmacokinetic Characterization

Absorption and Distribution Dynamics in Animal Models

The pharmacokinetic behavior of cefovecin (B1236667) sodium has been extensively studied in several animal models, revealing key insights into its absorption and distribution characteristics.

In Vivo Absorption Kinetics Following Subcutaneous Administration

Following subcutaneous administration, cefovecin sodium is characterized by rapid and complete absorption in both dogs and cats. europa.eutodaysveterinarypractice.comeuropa.eudrugs.comzoetisus.com

In dogs, a single subcutaneous dose of 8 mg/kg body weight results in rapid and extensive absorption, with peak plasma concentrations (Cmax) of approximately 120 µg/mL achieved around 6 hours post-administration. europa.eueuropa.eueuropa.eu The bioavailability in dogs is approximately 99%. europa.eueuropa.eueuropa.eu

For cats, a single subcutaneous dose of 8 mg/kg body weight leads to maximum cefovecin concentrations of 141 µg/mL in plasma, typically reached around 2 hours post-dose. europa.eueuropa.eueuropa.euresearchgate.net Similar to dogs, the bioavailability in cats is approximately 99%. europa.eueuropa.eueuropa.euresearchgate.net

Studies in African lions (Panthera leo) also demonstrated rapid absorption following subcutaneous administration, with time to maximum plasma concentration (Tmax) being approximately 4 hours for both 4 mg/kg and 8 mg/kg doses. avma.orgavma.org Mean maximum plasma concentrations were 9.73 ± 1.01 µg/mL and 18.35 ± 0.94 µg/mL for the 4 mg/kg and 8 mg/kg doses, respectively. avma.orgavma.org

The absorption kinetics in Hermann's tortoises (Testudo hermanni) showed rapid absorption, with maximum plasma concentrations reached between 35 minutes and 2 hours after administration, with a mean Tmax of 1.22 ± 1.14 hours. researchgate.net

Table 1: Summary of Absorption Kinetics in Animal Models (Subcutaneous Administration)

SpeciesDose (mg/kg)Cmax (µg/mL)Tmax (hours)Bioavailability (%)
Dogs81206~99 europa.eueuropa.eueuropa.eu
Cats81412~99 europa.eueuropa.eueuropa.euresearchgate.net
African Lions49.73 ± 1.01~4 avma.orgavma.orgNot specified
African Lions818.35 ± 0.94~4 avma.orgavma.orgNot specified
Hermann's Tortoises8Not specified1.22 ± 1.14Not specified

Tissue Distribution and Penetration Profiles

Cefovecin is characterized by high plasma protein binding, which is a significant factor contributing to its extended duration of action. europa.eutodaysveterinarypractice.comeuropa.euzoetisus.comeuropa.euresearchgate.netwikipedia.orgresearchgate.netzoetisus.commsdvetmanual.combioone.org In dogs, plasma protein binding ranges from 96.0% to 98.7%, while in cats, it is even higher, exceeding 99% (specifically, 99.8%). europa.eutodaysveterinarypractice.comeuropa.euzoetisus.comeuropa.euresearchgate.netwikipedia.orgzoetisus.commsdvetmanual.com This high protein binding means that a large fraction of the drug remains in the bloodstream, leading to slow renal clearance and a prolonged terminal half-life. researchgate.netbioone.orgsi.edu

Despite high protein binding, cefovecin demonstrates penetration into tissue fluids. In dogs, peak concentrations in tissue cage fluid of 31.9 µg/mL were measured 2 days after administration. europa.eueuropa.eueuropa.eu The concentration of unbound cefovecin, which is the microbiologically active form, has been shown to remain above relevant minimum inhibitory concentrations (MICs) for extended periods in plasma and tissue transudate. europa.euzoetisus.commsdvetmanual.comsi.edu

Table 2: Plasma Protein Binding of Cefovecin in Key Animal Models

SpeciesPlasma Protein Binding (%)
Dogs96.0 - 98.7 europa.eueuropa.euzoetisus.comeuropa.euzoetisus.com
Cats>99 (specifically 99.8%) europa.eueuropa.euzoetisus.comeuropa.euresearchgate.netwikipedia.orgzoetisus.com
Cheetahs~99.9 si.edu
Hermann's Tortoises41.3 - 47.5 researchgate.netresearchgate.net

Volume of Distribution Determinations

Cefovecin exhibits a low volume of distribution (Vd) in both dogs and cats, indicating that the drug primarily remains confined to the extracellular fluid compartment rather than extensively distributing into tissues. europa.eueuropa.eueuropa.eunih.govmerckvetmanual.com

In dogs, the volume of distribution is approximately 0.1 L/kg. europa.eueuropa.eueuropa.eunih.gov For cats, the volume of distribution is slightly lower, at approximately 0.09 L/kg. europa.eueuropa.eueuropa.euresearchgate.netnih.govmerckvetmanual.com This low volume of distribution is consistent with its high plasma protein binding. europa.eueuropa.eueuropa.eu

Table 3: Volume of Distribution of Cefovecin

SpeciesVolume of Distribution (L/kg)
Dogs0.1 europa.eueuropa.eueuropa.eunih.govmerckvetmanual.com
Cats0.09 europa.eueuropa.eueuropa.euresearchgate.netnih.govmerckvetmanual.com
Mice~0.1 nih.gov
Cynomolgus Macaques0.16 nih.gov

Elimination Pathways and Half-Life Determination

The elimination of cefovecin is characterized by its primary excretion route and a remarkably long half-life in target species.

Renal Clearance Mechanisms

Cefovecin is predominantly eliminated unchanged via the kidneys over several weeks. europa.eueuropa.eudrugs.comzoetisus.comeuropa.euwikipedia.orgzoetisus.commsdvetmanual.com This renal clearance primarily occurs through tubular secretion, although glomerular filtration also plays a role. msdvetmanual.comnih.gov

In dogs, urinary cefovecin concentrations accounted for 60% of the total administered dose 35 days post-dose. europa.eu At fourteen days after administration, urine concentrations in dogs were 2.9 µg/ml. europa.eueuropa.eueuropa.eu

In cats, about 50% of the administered radiolabeled dose was excreted in urine by 21 days post-dose. europa.euresearchgate.netfda.gov Urinary cefovecin concentrations of ≥ 1 µg/ml were present for up to 14 days following a single subcutaneous administration. europa.eu At ten and fourteen days after administration, urine concentrations were 1.3 µg/ml and 0.7 µg/ml, respectively. europa.eueuropa.eueuropa.eu

Biliary Excretion Contributions

Half-Life Determination

Cefovecin exhibits an exceptionally long elimination half-life in dogs and cats, which is a key factor in its extended duration of activity. europa.eutodaysveterinarypractice.comeuropa.eueuropa.euresearchgate.netavma.orgwikipedia.orgresearchgate.netmsdvetmanual.combioone.orgsi.edumerckvetmanual.com

In dogs, the elimination half-life is approximately 5.5 days (or 133 hours). europa.eutodaysveterinarypractice.comeuropa.eueuropa.euresearchgate.netwikipedia.orgmerckvetmanual.com In cats, the elimination half-life is even longer, approximately 6.9 days (or 166 hours). europa.eutodaysveterinarypractice.comeuropa.eueuropa.euresearchgate.netwikipedia.orgmerckvetmanual.com This prolonged half-life is largely attributed to its high plasma protein binding and slow renal excretion. researchgate.netmsdvetmanual.combioone.orgsi.edu

For comparison, in African lions, the mean elimination half-life was approximately 111 to 115 hours (around 4.6 to 4.8 days). avma.orgavma.org In contrast, the half-life in non-human primates such as squirrel monkeys, rhesus macaques, and cynomolgus macaques is substantially shorter, ranging from 2.6 to 8.0 hours. nih.govnih.gov Similarly, in mice, the half-life is very short, around 1.07 hours. nih.gov

Table 4: Elimination Half-Life of Cefovecin in Various Animal Models

SpeciesElimination Half-Life (Days)Elimination Half-Life (Hours)
Dogs5.5 europa.eueuropa.eueuropa.euresearchgate.netwikipedia.orgmerckvetmanual.com133 todaysveterinarypractice.comresearchgate.netwikipedia.org
Cats6.9 europa.eueuropa.eueuropa.euresearchgate.netwikipedia.orgmerckvetmanual.com166 todaysveterinarypractice.comresearchgate.netwikipedia.org
African Lions~4.6 - 4.8 avma.orgavma.org111 - 115 avma.orgavma.org
Squirrel MonkeysNot specified2.6 - 8.0 nih.gov
Rhesus MacaquesNot specified2.6 - 8.0 nih.gov
Cynomolgus MacaquesNot specified2.6 - 8.0 nih.gov
MiceNot specified1.07 nih.gov
Hermann's TortoisesNot specified20.78 ± 12.62 researchgate.net
Cheetahs6.00 si.edu144.1 si.edu

Extended Elimination Half-Life Phenotypes

Cefovecin sodium possesses unique pharmacokinetic properties, notably its exceptionally long elimination half-life in both canine and feline species europa.eueuropa.eu. In dogs, the terminal plasma elimination half-life is approximately 133 hours, while in cats, it extends to about 166 hours todaysveterinarypractice.comwikipedia.org. Other reports indicate a half-life of up to 5-7 days in both dogs and cats researchgate.net. This extended duration of action is primarily attributed to the compound's high degree of plasma protein binding researchgate.netbioone.org.

A key factor contributing to this prolonged presence in the body is that cefovecin does not undergo significant hepatic metabolism todaysveterinarypractice.comzoetisus.comzoetisus.com. The majority of an administered dose is excreted unchanged, primarily via the kidneys, with some elimination also occurring through bile todaysveterinarypractice.comzoetisus.comzoetisus.com. Consequently, it can take approximately 65 days for 97% of the administered dose to be eliminated from the body todaysveterinarypractice.comfda.govzoetisus.com.

Plasma Protein Binding Affinity and Its Pharmacokinetic Implications

The high affinity of cefovecin sodium for plasma proteins is a critical determinant of its pharmacokinetic behavior and therapeutic profile.

Quantitative Analysis of Protein Binding

Cefovecin is extensively bound to plasma proteins europa.euzoetisus.comzoetisus.com. Quantitative analyses reveal high binding percentages across different species. In dog plasma, protein binding is consistently reported at 98.5% todaysveterinarypractice.comwikipedia.orgzoetisus.comzoetisus.comzoetisus.com. In cat plasma, the binding is even higher, typically at 99.8% todaysveterinarypractice.comwikipedia.orgzoetisus.comzoetisus.comzoetisus.com or exceeding 99% europa.eueuropa.eu. Studies in cheetahs have shown plasma protein binding of approximately 99.9%, which is nearly identical to that observed in domestic cats si.edu.

However, this high binding is not universal across all species. In Hermann's tortoises, for instance, the mean protein-bound fraction ranged from 41.3% to 47.5% researchgate.netavma.orgnih.gov. This significantly lower binding in tortoises correlates with much shorter half-lives in these taxa, suggesting that high plasma protein binding in vitro can predict a long half-life and duration of action in vivo bioone.org. The percentage of protein binding in cat plasma has been observed to decrease nonlinearly, ranging from 99.5% to 99.8% within the total plasma drug concentration range of 10 to 100 μg/mL fda.gov.

Table 1: Cefovecin Sodium Plasma Protein Binding in Various Species

SpeciesPlasma Protein Binding (%)
Dogs98.5% todaysveterinarypractice.comwikipedia.orgzoetisus.comzoetisus.comzoetisus.com
Cats99.8% todaysveterinarypractice.comwikipedia.orgzoetisus.comzoetisus.comzoetisus.com
Cheetahs~99.9% si.edu
Hermann's Tortoises41.3% - 47.5% researchgate.netavma.orgnih.gov

Impact on Free Drug Concentration Dynamics

The high plasma protein binding of cefovecin sodium has profound implications for its free drug concentration dynamics. Only the free, unbound fraction of the drug is pharmacologically active and available to exert antimicrobial effects fda.govsi.edu. Consequently, in highly bound species like cats, less than 0.5% of the total drug concentration in the plasma exists as free drug fda.gov.

Despite the low free concentration, the high protein binding acts as a reservoir, gradually releasing the active unbound drug over time si.edu. This sustained release mechanism is crucial for cefovecin's long duration of antimicrobial activity europa.eu. For example, simulations predict that in dogs, 95% of the canine population will maintain active (free) drug concentrations above the MIC90 for Staphylococcus canis (0.06 µg/mL) for approximately 14 days, and for Staphylococcus intermedius (0.25 µg/mL) for about 7 days, following a single subcutaneous injection zoetisus.comzoetisus.comzoetisus.com. Similarly, in cats, population pharmacokinetic modeling indicates that over 95% of the feline patient population will have free plasma cefovecin concentrations at or above the MIC90 of Pasteurella multocida (0.06 µg/mL) for approximately 7 days fda.govzoetisus.com.

It is important to note that while cefovecin's in vitro activity against certain bacteria like Escherichia coli may be comparable to other cephalosporins, its high protein binding can prevent the in vivo free concentration from reaching the MIC90 for these pathogens zoetisus.comzoetisus.com. Nevertheless, clinical efficacy against E. coli in urinary tract infections has been demonstrated todaysveterinarypractice.com. Furthermore, cefovecin's high protein binding may lead to competition with other highly protein-bound drugs for plasma protein binding sites, potentially resulting in transiently elevated free drug concentrations of either compound todaysveterinarypractice.comzoetisus.comzoetisus.comzoetisus.com. In vitro experimental systems have shown this interaction with drugs such as carprofen, furosemide, doxycycline, and ketoconazole, though the clinical significance of these interactions is not yet fully established todaysveterinarypractice.com.

Population Pharmacokinetic Modeling and Variability Analysis

Population pharmacokinetic (PPK) modeling is instrumental in understanding the disposition of cefovecin sodium across a patient population and identifying sources of variability.

Development of Population Pharmacokinetic Models

The plasma concentrations of cefovecin have been extensively characterized through the development of population pharmacokinetic (PPK) models zoetisus.comzoetisus.comzoetisus.com. These models are typically constructed using non-linear mixed effects modeling (NLME) techniques researchgate.netsi.eduresearchgate.net.

For canine studies, plasma cefovecin concentration data were pooled from seven distinct laboratory pharmacokinetic studies, encompassing a substantial dataset of 591 concentration records from 39 healthy Beagle dogs zoetisus.com. A two-compartment linear population pharmacokinetic model, incorporating a proportionate error structure, was found to adequately describe the observed data fda.gov. In feline studies, PPK models were developed using pooled data from four laboratory pharmacokinetic investigations, yielding 338 concentration records from 22 cats fda.govzoetisus.com. These models enable the generation of mean population estimates, as well as the 5th and 95th percentiles, for both total and free cefovecin concentrations over time, providing a comprehensive understanding of drug exposure within the target population zoetisus.com. The development of the cat PPK model specifically integrated plasma protein binding data obtained from in vitro equilibrium dialysis, utilizing a fitted Hill function to estimate the percentage of free cefovecin across the range of anticipated total plasma concentrations fda.gov.

Inter-Individual and Intra-Individual Variability in Pharmacokinetic Parameters

Inter-individual (between-subject) variability in the disposition of cefovecin has been consistently observed across various studies si.eduresearchgate.net. This variability can be quantitatively described using an exponential error model si.edu.

For instance, in a pharmacokinetic study involving cheetahs, a high degree of variability was noted in the plasma concentration-time curves si.edu. While attempts were made to identify the sources of this variability through covariate analysis (including factors such as age, sex, and dates of sample collection), these specific covariates did not demonstrate a significant effect in explaining the observed differences si.edu. However, significant differences associated with the collection site (zoo) were identified, suggesting environmental or management factors might contribute to variability si.edu. Although inter-individual variability in pharmacokinetic parameters like clearance (CL/F) and apparent volume of distribution of the central compartment (Vp/F) can be estimated during model development fda.gov, the precise factors contributing to this variability are not always fully elucidated researchgate.net.

In addition to inter-individual differences, residual random variability, often referred to as intra-subject (within-subject) variability, is commonly accounted for using a multiplicative error model in pharmacokinetic analyses si.edu. An example of this is seen in cheetahs, where the highest variation in plasma cefovecin concentration among individuals occurred at the 2-hour timepoint post-administration, with individual concentrations showing considerable deviation from the mean population prediction si.edu.

Pharmacokinetics in Diverse Animal Species

The pharmacokinetic behavior of cefovecin sodium varies significantly among different animal species, primarily due to differences in protein binding affinity and elimination pathways. researchgate.netresearchgate.netnih.govbioone.org Its high plasma protein binding is a key factor contributing to its long half-life in many species. researchgate.netresearchgate.netjcsp.org.pksi.edunih.govbioone.orgzoetisus.comzoetisus.com

Pharmacokinetic Evaluation in Exotic and Non-Traditional Veterinary Species

Pharmacokinetic studies of cefovecin sodium in exotic and non-traditional veterinary species reveal considerable interspecies variability, often correlating with differences in plasma protein binding. researchgate.netresearchgate.netbioone.org

African Lions (Panthera leo): Following subcutaneous administration, cefovecin sodium in African lions exhibited a pharmacokinetic profile more akin to domestic cats and dogs. avma.org At a dose of 4 mg/kg SC, the Cmax was 9.73 μg/mL, and at 8 mg/kg SC, it was 18.35 μg/mL. avma.org The Tmax was observed at 4 hours. avma.org The mean half-life was 111.4 ± 73.1 hours for the 4 mg/kg dose and 115.1 ± 35.7 hours for the 8 mg/kg dose, indicating linear pharmacokinetics within this dose range. avma.org Plasma concentrations achieved were considered effective based on extrapolation from other species. avma.org

Tigers (Panthera tigris): A single intramuscular administration of 8 mg/kg cefovecin in captive tigers resulted in a mean terminal half-life of 227.8 ± 29.3 hours. researchgate.net Cefovecin concentrations greater than 1 μg/mL were detectable in plasma for up to 56 days post-injection. researchgate.net Plasma protein binding in tigers was found to be 98%, comparable to domestic cats. researchgate.netsi.edu The Cmax was 214.2 μg/mL, with a Tmax of 22.3 hours. avma.org

Red-Eared Sliders: In red-eared sliders, cefovecin was rapidly absorbed, reaching a maximal plasma concentration (Cmax) of 32.3 (± 23.8) µg/ml at 2.4 (± 1.2) hours. researchgate.net However, the terminal phase half-life was significantly shorter at 6.8 (± 1.2) hours, which is much shorter than observed in dogs and cats. researchgate.net This rapid decline, attributed to low plasma protein binding in this species, suggests that cefovecin is not suitable as a long-acting antibiotic in red-eared sliders. researchgate.net

Rockfish: Pharmacokinetic evaluation in rockfish revealed a Cmax of 104.8 μg/mL at 2.07 hours after administration. researchgate.net The plasma terminal half-life was 32.5 hours, and the area under the curve (AUC) was 5,132 h·g/mL. researchgate.net Plasma protein binding was low, less than 10%. researchgate.net Despite the low protein binding, plasma concentrations greater than 1 μg/mL persisted for the full 7-day follow-up period. researchgate.net

Mice (C57BL/6): In C57BL/6 mice, the Cmax increased from 78.18 mg/L at an 8 mg/kg subcutaneous dosage to 411.54 mg/L at 40 mg/kg, demonstrating linear kinetics. nih.gov The volume of distribution at steady-state (Vdss) was approximately 0.1 L/kg, similar to that in dogs and cats, indicating high protein binding (>98%). nih.gov However, despite high protein binding, the pharmacokinetic results suggest that cefovecin is not suitable as a long-acting antibiotic after a single subcutaneous bolus injection in mice. nih.gov

Hermann's Tortoises (Testudo hermanni): After a single subcutaneous administration of 8.0 mg/kg, cefovecin was rapidly absorbed in Hermann's tortoises, with a mean Cmax of 27.37 ± 4.43 µg/mL. avma.org The mean Tmax was 1.22 ± 1.14 hours, with values ranging from 35 minutes to 4 hours. avma.org The AUC was 220.35 ± 36.18 h•µg/mL. avma.org The mean protein-bound fraction of cefovecin in tortoise plasma ranged from 41.3% to 47.5%. avma.org The pharmacokinetic analysis indicated that the 2-week dosing interval recommended for dogs and cats cannot be considered effective in tortoises. avma.org

Nonhuman Primates (Cynomolgus Macaques, Olive Baboons, Rhesus Macaques): Pharmacokinetic studies in nonhuman primates, including cynomolgus macaques, olive baboons, and rhesus macaques, have shown that the pharmacokinetic properties of cefovecin differ markedly from those in dogs and cats. nih.gov For instance, in rhesus monkeys administered 8 mg/kg SC, the mean Cmax was 78 μg/mL, achieved at 57 minutes, and the mean elimination half-life was 6.6 hours. researchgate.net These differences preclude its use as a long-acting antibiotic in these species. nih.govresearchgate.net

Ferrets (Mustela putorius furo): A study involving subcutaneous injection of 8 mg/kg cefovecin in healthy adult ferrets showed that peak plasma concentrations remained above the MIC90 for Staphylococcus intermedius and E. coli for at least 2 days. uzh.ch The Cmax reported was 41.05 ± 3.87 µg/mL. avma.org

Marine Mammals: Preliminary studies in marine mammals have shown varied pharmacokinetic profiles. In adult bottlenose dolphins (Tursiops truncatus), a subcutaneous dose of 8 mg/kg maintained plasma concentrations above the MIC90 for 17 days. vin.com Neonate dolphins showed lower Cmax (35.49 μg/ml) compared to adults (79.19 μg/ml) and a shorter duration of therapeutic concentrations (13 vs. 17 days). vin.com Adult Patagonian sea lions (Otaria flavescens) administered 8 mg/kg SC maintained therapeutic concentrations for approximately 80 days; even lower doses (4 mg/kg) achieved similar durations, while 2 mg/kg maintained concentrations for about 50 days. vin.com A California sea lion treated with 4 mg/kg SC showed a similar kinetic performance, maintaining plasma concentrations above the MIC90 for 57 days. vin.com Intramuscular administration of 4 mg/kg in a walrus (Odobenus rosmarus) resulted in lower peak plasma levels than in sea lions but maintained therapeutic levels for over 50 days. vin.com

Cheetahs (Acinonyx jubatus): Following a single 8 mg/kg intramuscular injection in zoo-housed cheetahs, the peak plasma cefovecin concentration (Cmax) was 84.75 µg/mL. si.edu The mean residence time was 207.9 hours, and the elimination half-life was 144.1 hours (6.00 days). si.edu Plasma concentrations of cefovecin remained above 7 µg/ml for the entire 15-day study duration. si.edu Protein binding was highly similar to domestic cats, and the pharmacokinetic profile was intermediate between domestic cats and lions. si.edu

Koalas: Limited pharmacokinetic data for cefovecin in koalas (8 mg/kg SC) suggest a short duration of action, with mean plasma concentrations at 3 hours being 1.04 ± 0.01 μg/mL in two koalas, and not quantifiable in others. researchgate.net This indicates that a single injected bolus is likely to have a duration of action measured in hours rather than days. researchgate.net

Alpacas: Pharmacokinetic evaluation of cefovecin in alpacas after intravenous administration showed a half-life of 10.3 hours, a volume of distribution at steady-state of 86 mL/kg, and a clearance of 7.07 mL·h/kg. researchgate.net Following subcutaneous administration, the half-life was 16.9 hours, Cmax was 108 μg/mL, Tmax was 2.8 hours, and bioavailability was 143%. researchgate.net

Table 2: Pharmacokinetic Parameters of Cefovecin Sodium in Exotic and Non-Traditional Species

Species Route Dose (mg/kg) Cmax (μg/mL) (Mean ± SD) Tmax (hours) (Mean ± SD) Half-life (hours) (Mean ± SD) Protein Binding (%) (Mean) Duration > MIC90
African Lion SC 4 9.73 avma.org 4 avma.org 111.4 ± 73.1 avma.org High (similar to dogs/cats) avma.orgjcsp.org.pk -
African Lion SC 8 18.35 avma.org 4 avma.org 115.1 ± 35.7 avma.org High (similar to dogs/cats) avma.orgjcsp.org.pk -
Tiger IM 8 214.2 avma.org 22.3 avma.org 227.8 ± 29.3 researchgate.net 98 researchgate.netsi.edu Up to 56 days researchgate.net
Red-Eared Slider SC - 32.3 ± 23.8 researchgate.net 2.4 ± 1.2 researchgate.net 6.8 ± 1.2 researchgate.net Low researchgate.net -
Rockfish - - 104.8 researchgate.net 2.07 researchgate.net 32.5 researchgate.net <10 researchgate.net >1 μg/mL for 7 days researchgate.net
Mouse (C57BL/6) SC 8 78.18 mg/L nih.gov - - >98 nih.gov Not long-acting nih.gov
Mouse (C57BL/6) SC 40 411.54 mg/L nih.gov - - >98 nih.gov Not long-acting nih.gov
Hermann's Tortoise SC 8 27.37 ± 4.43 avma.org 1.22 ± 1.14 avma.org - 41.3-47.5 avma.org Not 2 weeks avma.org
Rhesus Macaque SC 8 78 researchgate.net 0.95 (57 min) researchgate.net 6.6 researchgate.net - Not long-acting nih.govresearchgate.net
Ferret SC 8 41.05 ± 3.87 avma.org - - - At least 2 days uzh.ch
Bottlenose Dolphin SC 8 79.19 (adult) vin.com - - - 17 days (adult) vin.com
Patagonian Sea Lion SC 8 - - - - ~80 days vin.com
California Sea Lion SC 4 - - - - 57 days vin.com
Walrus IM 4 Lower than sea lions vin.com - - - >50 days vin.com
Cheetah IM 8 84.75 si.edu - 144.1 (6.00 days) si.edu Highly similar to domestic cats si.edu >7µg/ml for 15 days si.edu
Koala SC 8 1.04 ± 0.01 (at 3h) researchgate.net - Short (hours) researchgate.net - Short (hours) researchgate.net
Alpaca IV - - - 10.3 researchgate.net - -
Alpaca SC - 108 researchgate.net 2.8 researchgate.net 16.9 researchgate.net - -

Pharmacokinetics Following Novel Routes of Administration (e.g., Intra-Articular)

While subcutaneous administration is the primary approved route for cefovecin sodium in dogs and cats, investigations into novel routes of administration have been explored for specific therapeutic applications. todaysveterinarypractice.comtodaysveterinarypractice.com

Intra-Articular Administration in Horses: A study investigated the pharmacokinetics and local tolerance of cefovecin sodium after intra-articular administration in horses. researchgate.netscience.govorcid.orgucm.es A single dose of 240 mg of cefovecin was administered into the radiocarpal joint of adult healthy horses. researchgate.netscience.gov The drug concentrations in plasma and synovial fluid were determined. researchgate.netscience.gov The duration for which cefovecin concentrations remained above the minimal inhibitory concentration (MIC) of ≤1 μg/mL was 28.80 ± 2.58 hours in the radiocarpal joint and 16.00 ± 2.86 hours in plasma. researchgate.netscience.gov These findings suggest that intra-articular administration of cefovecin sodium could be considered for managing septic arthritis in horses, demonstrating favorable pharmacokinetic behavior within the joint. researchgate.netscience.gov

Table 3: Pharmacokinetic Parameters of Cefovecin Sodium Following Intra-Articular Administration in Horses

Parameter Value (Mean ± SD)
Dose (mg) 240 researchgate.netscience.gov
Route of Administration Intra-Articular researchgate.netscience.gov
Duration > MIC ≤1 μg/mL (Radiocarpal Joint) 28.80 ± 2.58 hours researchgate.netscience.gov
Duration > MIC ≤1 μg/mL (Plasma) 16.00 ± 2.86 hours researchgate.netscience.gov

In Vitro Antimicrobial Spectrum Analysis

Susceptibility Profiles of Gram-Negative Pathogens

Proteus spp. Susceptibility

Cefovecin (B1236667) sodium demonstrates significant in vitro activity against Proteus spp., a common Gram-negative bacterium often associated with urinary tract infections. Studies have reported high susceptibility rates for Proteus spp. isolates to cefovecin. For instance, one study indicated that 91.7% (11/12) of Proteus spp. isolates from urinary samples in dogs and cats were susceptible to cefovecin. vin.com Another investigation found that out of 25 Proteus spp. isolates, 23 (92.0%) were sensitive to cefovecin, with only two (8%) showing resistance. cabidigitallibrary.org While a study by Stegemann et al. observed only one resistant Proteus sp. strain out of 71 tested isolates, indicating a generally high susceptibility. cabidigitallibrary.org

Other Gram-Negative Bacterial Activity (e.g., Klebsiella spp., Enterobacter spp.)

Beyond Proteus spp., cefovecin sodium exhibits activity against other clinically relevant Gram-negative bacteria, including Escherichia coli and Klebsiella spp.. Escherichia coli is a frequent cause of urinary tract infections, and cefovecin has shown efficacy against this pathogen. The MIC value of cefovecin against Escherichia coli has been reported as 1.0 µg/ml. nih.gov In a study evaluating isolates from dogs and cats, cefovecin susceptibility against E. coli was 88.9% (8/9) in one set of skin samples and 100% (5/5) in urinary samples. vin.com However, some studies have noted varying resistance rates for E. coli, with one reporting 40.9% (9/22) of E. coli isolates being resistant. cabidigitallibrary.org

For Klebsiella spp., cefovecin also demonstrates activity. While specific MIC values for Klebsiella spp. were not as widely detailed as for E. coli in all comparative studies, general findings indicate that Klebsiella spp. isolates exhibited MICs of ≤2 µg/ml in some instances. nih.gov Enterobacter spp., another group of Gram-negative bacteria, have shown reduced sensitivity to cefovecin in a subpopulation of European isolates. uzh.ch

Activity against Anaerobic Bacteria (e.g., Fusobacterium spp., Bacteroides spp., Prevotella spp.)

Cefovecin sodium's antimicrobial spectrum extends to anaerobic bacteria, which are significant pathogens in certain infections, particularly periodontal diseases. Cefovecin has demonstrated in vitro activity against major anaerobic bacterial pathogens associated with skin, urinary tract, and periodontal infections in dogs and cats. nih.gov Specifically, it has shown good in vitro activity against Fusobacterium spp., Bacteroides spp., and Prevotella spp., which are key pathogens identified in canine periodontal disease. nih.govuzh.ch The European authorization for cefovecin lists indications against Fusobacterium spp., Bacteroides spp., and Prevotella oralis in cats. uzh.ch

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are critical parameters for assessing the in vitro potency of antimicrobial agents. The MIC represents the lowest concentration of an antimicrobial that prevents visible growth of a microorganism after a specified incubation period. creative-diagnostics.comdergipark.org.tr The MBC, on the other hand, is defined as the lowest concentration of an antimicrobial that results in a 99.9% reduction in the initial bacterial inoculum, indicating a bactericidal effect. nih.govdergipark.org.trsemanticscholar.org These determinations are fundamental in antimicrobial discovery and for evaluating the effectiveness of antibiotics. creative-diagnostics.comdergipark.org.tr

Broth Microdilution Methodologies

The broth microdilution method is a widely accepted and standardized technique for determining MIC and MBC values. creative-diagnostics.comdergipark.org.trsemanticscholar.org This methodology involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium (broth) within microtiter plates. Each well is then inoculated with a standardized bacterial suspension. creative-diagnostics.comsemanticscholar.org After incubation, the MIC is visually determined as the lowest concentration of the antimicrobial that shows no visible bacterial growth (turbidity). creative-diagnostics.comsemanticscholar.org To determine the MBC, samples from wells showing no visible growth at or above the MIC are subcultured onto antibiotic-free agar (B569324) plates. The MBC is then identified as the lowest concentration from which no bacterial growth (or a significant reduction, typically ≥99.9%) is observed on the agar plate after further incubation. nih.govsemanticscholar.org These procedures are often conducted following guidelines established by organizations such as the Clinical and Laboratory Standards Institute (CLSI). nih.gov

Disk Diffusion Susceptibility Testing

Disk diffusion susceptibility testing, also known as the Kirby-Bauer method, is another common method used to assess the in vitro susceptibility of bacteria to antimicrobial agents. researchgate.netcabidigitallibrary.orgdergipark.org.tr In this method, a standardized bacterial inoculum is spread uniformly over the surface of an agar plate. Disks impregnated with specific concentrations of the antimicrobial agent are then placed on the inoculated agar. semanticscholar.org During incubation, the antimicrobial diffuses into the agar, creating a concentration gradient. The presence and size of a "zone of inhibition" (a clear area around the disk where bacterial growth is inhibited) are measured. dergipark.org.tr The diameter of this zone is then correlated with established interpretive criteria (breakpoints) to categorize the bacterial isolate as susceptible, intermediate, or resistant to the antimicrobial. researchgate.netcreative-diagnostics.com While providing qualitative or semi-quantitative results, the disk diffusion method is a practical tool for routine susceptibility testing. dergipark.org.tr

Comparative In Vitro Susceptibility with Other Beta-Lactam Antibiotics (e.g., Amoxicillin-Clavulanic Acid, Cephalexin (B21000), Ceftiofur)

Comparative in vitro studies have evaluated the susceptibility of various bacterial pathogens to cefovecin sodium alongside other commonly used beta-lactam antibiotics, such as amoxicillin-clavulanic acid, cephalexin, and ceftiofur (B124693). These comparisons provide insights into the relative potency and spectrum of cefovecin.

A comprehensive study involving 2,641 bacterial isolates from dogs and cats in Europe and the United States compared the in vitro activity of cefovecin with cephalexin, cefadroxil (B1668780), and amoxicillin-clavulanic acid. nih.gov The MIC values for key pathogens highlight these comparisons:

Table 1: Comparative MIC Values (µg/ml) for Cefovecin and Other Beta-Lactam Antibiotics

Pathogen Group (Origin)CefovecinCephalexinAmoxicillin-Clavulanic Acid
Staphylococcus intermedius (European Union)0.25 nih.gov2 nih.gov≤0.5/0.25 nih.gov
Staphylococcus intermedius (United States)0.25 nih.gov2 nih.gov≤0.5/0.25 nih.gov
Escherichia coli (European Union)1.0 nih.gov32 nih.gov4/2 nih.gov
Escherichia coli (United States)1.0 nih.gov16 nih.gov4/2 nih.gov
Pasteurella multocida (European Union)0.12 nih.gov2 nih.gov≤0.5/0.25 nih.gov
Pasteurella multocida (United States)≤0.06 nih.gov2 nih.gov≤0.5/0.25 nih.gov

Note: Amoxicillin-Clavulanic Acid values are presented as Amoxicillin/Clavulanic Acid.

As shown in Table 1, cefovecin generally exhibited lower MIC values against Staphylococcus intermedius, Escherichia coli, and Pasteurella multocida compared to cephalexin and amoxicillin-clavulanic acid, suggesting greater potency against these specific pathogens in vitro. nih.gov

Ceftiofur, another third-generation cephalosporin (B10832234) used in veterinary medicine, also shares a broad spectrum of activity against Gram-positive and Gram-negative bacteria. wikipedia.org While direct comparative MIC data between cefovecin and ceftiofur for all listed pathogens are not extensively detailed in the provided sources, both are recognized for their effectiveness against a wide range of bacterial infections. nih.govwikipedia.org

It is important to note that while in vitro susceptibility data, such as MIC values, provide valuable insights into an antibiotic's potential, other factors like drug pharmacokinetics and the specific site of infection also influence clinical efficacy. idexx.com

Geographic and Temporal Trends in In Vitro Susceptibility Data

Initial large-scale studies evaluating cefovecin's in vitro activity against clinical isolates from dogs and cats in Europe and North America (1999-2003) reported no significant differences in activity across different European countries or between European and U.S. origins. researchgate.netnih.govresearchgate.netnih.gov

However, more recent observations suggest a potential increase in resistance to cefovecin in certain bacterial species since its introduction. avma.org For example, a study comparing Croatian strains to historical EU and USA data found higher resistance rates in S. pseudintermedius (7.2% vs. <1%), E. coli (40.9% vs. <2%), and Proteus spp. (8% vs. lower rates) among Croatian isolates. srce.hrcabidigitallibrary.org This indicates that while initial geographic differences were minimal, temporal trends may show an emergence of resistance in some regions and bacterial populations.

The prolonged presence of subinhibitory concentrations of cefovecin in the body due to its long elimination half-life has been identified as a factor that can contribute to the selection of antimicrobial resistance. avma.orgdrugbank.com In vitro studies have shown that Escherichia coli exposed to subinhibitory cefovecin concentrations can exhibit an 8-fold increase in cefovecin MICs, which can persist for at least six days post-exposure. avma.org This highlights the importance of ongoing susceptibility monitoring to track evolving resistance patterns.

Table 2: Observed Resistance Trends for Cefovecin in Select Bacterial Species

Bacterial SpeciesInitial Resistance Rate (1999-2003, EU/US)More Recent Resistance Rate (e.g., Croatian strains)Reference
Staphylococcus pseudintermedius<1% srce.hr7.2% srce.hrcabidigitallibrary.org srce.hrcabidigitallibrary.org
Escherichia coli<2% srce.hr40.9% srce.hrcabidigitallibrary.org srce.hrcabidigitallibrary.org
Proteus spp.Low europa.eueuropa.eu8% srce.hrcabidigitallibrary.org europa.eueuropa.eusrce.hrcabidigitallibrary.org

Note: This table illustrates observed trends and highlights the need for continuous monitoring of antimicrobial susceptibility.

Pharmacodynamic Principles and Pk/pd Integration

Time-Dependent Bactericidal Activity and Post-Antibiotic Effect (PAE)

Cefovecin (B1236667) sodium exhibits time-dependent bactericidal activity. This characteristic is typical of cephalosporins, where the duration of exposure to concentrations above the MIC (T>MIC) is the primary determinant of antibacterial efficacy, rather than the peak concentration. europa.euuzh.chnih.govresearchgate.netsi.edu While some beta-lactam antibiotics are generally considered to have no significant post-antibiotic effect (PAE) in the traditional sense, the sustained therapeutic concentrations achieved with cefovecin sodium contribute to its prolonged antibacterial action in vivo. nih.govresearchgate.net The maximum antibacterial activity of cefovecin is observed approximately two days after administration. wikipedia.org

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for Efficacy Prediction

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is instrumental in predicting the efficacy of cefovecin sodium and establishing appropriate dosing regimens. europa.euresearchgate.net For beta-lactam antibiotics, the fraction of the dosing interval during which the free (unbound) drug concentration remains above the MIC (fT>MIC) is recognized as the most consistent PK/PD parameter correlating with therapeutic efficacy. nih.govresearchgate.netsi.edu This is particularly relevant for cefovecin due to its high plasma protein binding, which can exceed 99% in cats and 98% in dogs, as only the unbound drug is pharmacologically active. europa.euuzh.chwikipedia.orgresearchgate.netsi.educovetrus.comjcsp.org.pktodaysveterinarypractice.comfda.govnih.gov

Surrogate markers in PK/PD modeling emphasize that the amount of unbound drug is a better predictor of effects than total drug concentration. avma.org

Population pharmacokinetic (PPK) data has been extensively utilized to characterize cefovecin plasma concentrations in target species. todaysveterinarypractice.com These analyses, often employing Monte Carlo simulations, are used to estimate the probability of target attainment (PTA), which is the likelihood of achieving a specific PK/PD target (e.g., fT>MIC) for a given bacterial population and MIC distribution. benchchem.comresearchgate.netunimi.it

For dogs, simulations predict that a single 8 mg/kg subcutaneous injection of cefovecin sodium will result in active (free) drug concentrations exceeding the MIC90 for Staphylococcus canis (0.06 µg/mL) for approximately 14 days. For Staphylococcus intermedius (0.25 µg/mL), free concentrations are predicted to remain above the MIC90 for approximately 7 days in 95% of the canine population. todaysveterinarypractice.com

In cats, similar modeling indicates that 95% of the feline population will maintain active (free) drug concentrations above the MIC90 for Pasteurella multocida (0.06 µg/mL) for approximately 7 days following a single 8 mg/kg subcutaneous injection. todaysveterinarypractice.comfda.gov

Table 1: Predicted Free Plasma Cefovecin Concentrations Above MIC90 for Target Pathogens (95% Population Attainment) todaysveterinarypractice.comfda.gov

SpeciesPathogenMIC90 (µg/mL)Duration Above MIC90 (Days)
DogsStaphylococcus canis0.06~14
DogsStaphylococcus intermedius0.25~7
CatsPasteurella multocida0.06~7

The correlation between PK/PD indices and clinical efficacy has been demonstrated for cefovecin. For beta-lactam antibiotics, maintaining free drug concentrations above the MIC for a sufficient duration is directly linked to therapeutic success. nih.govresearchgate.netsi.edu

Clinical trials have supported the efficacy predictions derived from PK/PD modeling. In studies involving dogs with superficial secondary pyoderma, cefovecin was found to be statistically non-inferior to oral amoxicillin-clavulanic acid, achieving up to 96.9% efficacy compared to 92.5% for the oral antibiotic. benchchem.com Another clinical trial showed that cefovecin provided effective treatment for skin infections in dogs, with a high success rate. benchchem.com In cats, cefovecin demonstrated 96.8% effectiveness against skin infections. wikipedia.org

Maintenance of Therapeutic Concentrations in Target Tissues Over Time

Cefovecin sodium exhibits a unique pharmacokinetic profile that facilitates the maintenance of therapeutic concentrations over an extended period. Following subcutaneous administration, the drug is rapidly and almost completely absorbed. todaysveterinarypractice.comeuropa.eu Peak plasma concentrations are typically reached around 6 hours post-administration in dogs and approximately 2 hours in cats. todaysveterinarypractice.comeuropa.eucovetrus.comtodaysveterinarypractice.com

A key feature contributing to its long duration of action is its extended elimination half-life, which is approximately 133 hours (5.5 days) in dogs and 166 hours (6.9 days) in cats. todaysveterinarypractice.comeuropa.euuzh.chwikipedia.orgresearchgate.nettodaysveterinarypractice.comnih.govnih.gov This prolonged half-life is primarily attributed to its high plasma protein binding and slow renal clearance. uzh.chsi.edu

The sustained presence of cefovecin in the systemic circulation translates to prolonged therapeutic concentrations in target tissues. For instance, therapeutic concentrations are maintained for approximately 7 days when treating Staphylococcus intermedius infections in dogs or Pasteurella multocida infections in cats, and for 14 days when treating Staphylococcus canis infections in dogs. todaysveterinarypractice.comcovetrus.com Specifically, a level of approximately 1 µg/mL of unbound cefovecin has been shown to be maintained in tissue transudate for at least 12 days in dogs and 10-14 days in cats following the recommended treatment dose. europa.eu Research findings indicate that mean peak concentrations of free cefovecin in transudate were nearly three times higher than in plasma and remained above 0.25 µg/mL for 19 days. researchgate.net

Table 2: Pharmacokinetic Parameters of Cefovecin Sodium in Dogs and Cats (Mean ± SD or Range) todaysveterinarypractice.com

ParameterDogsCats
Terminal plasma elimination half-life, T1/2 (h)133 ± 16166 ± 18
Time of maximum concentration, Tmax (h)6.2 (0.5-12.0)2.0 (0.5-6.0)
Maximum concentration, Cmax (µg/mL)121 ± 51141 ± 12
Plasma Protein Binding98.5% covetrus.com99.8% covetrus.com

Correlation between In Vitro Susceptibility and In Vivo Treatment Outcomes

Cefovecin sodium demonstrates broad-spectrum in vitro activity against key aerobic and anaerobic bacterial pathogens commonly associated with skin, urinary tract, and periodontal infections in dogs and cats. nih.govresearchgate.neteuropa.eu Minimum Inhibitory Concentration (MIC) determinations are typically performed using standardized broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI). fda.govnih.govresearchgate.net

Representative MIC90 values for common veterinary pathogens susceptible to cefovecin include:

Table 3: MIC90 Values for Key Bacterial Pathogens nih.govresearchgate.net

Bacterial PathogenMIC90 (µg/mL)
Staphylococcus intermedius0.25
Escherichia coli1.0
Pasteurella multocida0.06

While in vitro susceptibility data provide crucial guidance for antimicrobial selection, it is important to consider that discrepancies can arise from variations in testing conditions, such as inoculum size or media pH. benchchem.com Therefore, while in vitro data is a strong indicator, clinical efficacy is ultimately confirmed through in vivo treatment outcomes. benchchem.comwikipedia.orgasm.org The high success rates observed in clinical trials for skin and soft tissue infections in both dogs and cats treated with cefovecin sodium underscore the strong correlation between its in vitro activity and favorable in vivo treatment results. benchchem.comwikipedia.org

Comparative Efficacy Investigations in Veterinary Pathologies

Efficacy in Specific Disease Syndromes

Periodontal Disease as an Adjunctive Therapy

Cefovecin (B1236667) sodium has been investigated for its efficacy as an adjunctive therapy in the treatment of severe periodontal disease in dogs. A multi-center, double-masked, randomized study involving 299 dogs with severe periodontal disease compared cefovecin with clindamycin (B1669177). In this study, a single subcutaneous injection of cefovecin was administered at the time of dental surgery. The primary efficacy parameter was the percentage of tooth-root sites bleeding when probed, an indicator of gingival inflammation, assessed 42 days post-surgery. Cefovecin demonstrated non-inferiority to clindamycin. The percentage of sites bleeding on probing was reduced from 54.3% to 20.3% in the cefovecin group. This reduction was comparable to the clindamycin group, which saw a decrease from 53.1% to 17.4%. These findings indicate that cefovecin is an effective adjunctive treatment for severe periodontal disease in dogs undergoing scaling and surgery. scirp.orgresearchgate.netscirp.org

In vitro studies have also shown cefovecin to exhibit activity against bacteria associated with canine periodontal disease, such as Porphyromonas gingivalis and Prevotella intermedia. europa.eueuropa.eu

Table 1: Efficacy of Cefovecin in Canine Periodontal Disease

Treatment GroupInitial % Bleeding on ProbingFinal % Bleeding on Probing (Day 42)Reduction in Bleeding on Probing
Cefovecin54.3%20.3%34.0%
Clindamycin53.1%17.4%35.7%

Other Systemic Bacterial Infections (e.g., Respiratory Tract Infections)

Cefovecin sodium has demonstrated efficacy in treating various systemic bacterial infections in veterinary medicine, including skin and soft tissue infections, urinary tract infections, and has been explored for respiratory tract infections.

For skin and soft tissue infections, cefovecin has shown high effectiveness. In a canine field study, cefovecin was compared to an oral active control for superficial secondary pyoderma, abscesses, or infected wounds in 320 dogs. Cefovecin was found to be non-inferior to the active control, with clinical success rates up to 96.9% observed for cefovecin compared to 92.5% for amoxicillin/clavulanic acid in treating bacterial skin infections. zoetisus.comtodaysveterinarypractice.comnih.gov Similarly, in cats with infected wounds or abscesses, a single subcutaneous dose of cefovecin was as effective as an oral active control, with clinical success rates of 97% for cefovecin-treated cats compared to 91% for cefadroxil-treated cats at 28 days post-initiation of therapy. zoetisus.comnih.govuzh.ch

In the context of respiratory tract infections, a study evaluated the clinical and bacteriological efficacy of cefovecin sodium in shelter dogs with bacterial lower respiratory disease. This study divided 32 dogs into two treatment groups: cefovecin and ceftriaxone (B1232239). The anti-bacterial efficacy of cefovecin was determined to be 68.75%, while ceftriaxone sodium showed 100% efficacy. While cefovecin may be useful for secondary bacterial infections, it is noted that it is not effective against Bordetella bronchiseptica and Mycoplasma spp. scielo.brscielo.brresearchgate.net

Table 2: Efficacy of Cefovecin in Skin and Soft Tissue Infections

AnimalInfection TypeCefovecin EfficacyComparator Efficacy
DogsPyoderma, wounds, abscessesUp to 96.9%92.5% (Amoxicillin/Clavulanic Acid) nih.gov
CatsAbscesses, infected wounds97%91% (Cefadroxil) nih.gov

Table 3: Efficacy of Cefovecin in Urinary Tract and Respiratory Infections

AnimalInfection TypeCefovecin EfficacyKey Pathogens SusceptibleKey Pathogens Resistant
DogsUrinary Tract79.1% (E. coli) todaysveterinarypractice.comEscherichia coli, Proteus spp. europa.eueuropa.eu-
CatsUrinary TractNon-inferior to Cephalexin (B21000) todaysveterinarypractice.comEscherichia coli europa.eueuropa.eu-
DogsLower Respiratory Tract68.75% scielo.brscielo.brresearchgate.netPasteurella spp. (100%), Staphylococcus spp. (100%), E. coli (75%) scielo.brBordetella bronchiseptica, Mycoplasma spp. scielo.br

Outcomes in Diverse Animal Populations and Clinical Settings (e.g., Shelter Animals)

Cefovecin sodium's outcomes have been evaluated across various animal populations and clinical settings, including shelter animals. Its long-acting nature makes it a practical option in settings where client compliance with daily oral medication might be challenging.

In shelter dogs with bacterial lower respiratory disease, cefovecin sodium was investigated for its clinical and bacteriological efficacy. While the study concluded that cefovecin sodium appears to be a suitable antibacterial drug for treating bacterial lower respiratory tract infections in shelter dogs due to its ease of use, it also highlighted the importance of case-by-case usage to mitigate the development of bacterial resistance. scielo.brscielo.brresearchgate.net

Beyond shelter environments, cefovecin has demonstrated consistent efficacy in client-owned dogs and cats for skin and soft tissue infections, including pyoderma, wounds, and abscesses. zoetisus.comtodaysveterinarypractice.comnih.govnih.gov The effectiveness has been observed across different dog populations for superficial pyoderma, wounds, and abscesses. zoetisus.com

The broad-spectrum activity of cefovecin against common bacterial pathogens associated with these infections, such as Staphylococcus pseudintermedius, Pasteurella multocida, and certain Streptococci, contributes to its utility in diverse clinical scenarios. europa.eueuropa.euzoetisus.comeuropa.eu

Advanced Analytical Methodologies for Cefovecin Sodium Quantification

Chromatographic Techniques for Bioanalytical Measurement

Chromatographic techniques are the cornerstone of bioanalytical measurement for cefovecin (B1236667) sodium, offering robust platforms for its separation and quantification from endogenous biological components. These methods are rigorously developed and validated to meet stringent regulatory guidelines.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a commonly employed method for the quantification of cefovecin sodium in biological samples. This technique offers a balance of sensitivity, selectivity, and cost-effectiveness.

A validated HPLC method for cefovecin sodium in African lion plasma utilized a C-18 column (4.6 × 150 mm; 5 µm) with UV detection at 254 nm, though 290 nm was also tested wikipedia.orgmims.comfishersci.ca. The mobile phase consisted of a mixture of water, acetonitrile (B52724), and methanol (B129727) in a ratio of 60:20:20, adjusted to pH 3.1 with acetic acid, and delivered at a flow rate of 0.7 mL/min. This method achieved analytical separation in less than 5 minutes, typically between 4.29-4.42 minutes wikipedia.orgmims.com. Another HPLC method for cefovecin determination in small volume plasma used an XBridge C8 column (3.5 µm) 4.6 × 250 mm with UV detection at 280 nm. The mobile phase was a mixture of 10 mM ammonium (B1175870) acetate (B1210297) (pH 3.5) and acetonitrile (89:11) at a flow rate of 0.85 mL/min nih.gov.

Research findings highlight the performance of HPLC-UV methods:

A method for lion plasma demonstrated a limit of detection (LOD) of 0.05 µg/mL and a limit of quantification (LOQ) of 0.1 µg/mL wikipedia.orgmims.comnih.gov.

Linearity was excellent with an R² value of 0.9998 over a range of 0.1 to 100 µg/mL wikipedia.orgmims.comnih.gov.

Recoveries ranged from 98-99.25% with a relative standard deviation (RSD) of not more than 2% wikipedia.orgmims.comnih.gov.

Intra-day precision (%CV) ranged from 2.3-10.26%, and inter-day precision (%CV) ranged from 2.44-7.22% wikipedia.orgmims.comnih.gov.

Another method reported intra- and inter-assay variability of less than 10% and an average recovery greater than 90% nih.gov. The LOQ for this method was 0.1 µg/mL, with a standard curve ranging from 0.1 to 200 µg/mL nih.gov.

Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers enhanced sensitivity and selectivity, making it particularly suitable for quantifying cefovecin sodium at low concentrations in complex biological matrices. This technique is often preferred for its ability to minimize matrix effects and provide robust quantification.

UPLC-MS/MS has been employed for cefovecin quantification in various animal plasmas, including tortoise and nonhuman primates fishersci.cafishersci.caguidetopharmacology.org. In these applications, cefovecin concentrations are determined using tandem mass spectrometry detection, often with internal standards such as cefpodoxime (B17579) or cephalexin (B21000) fishersci.cafishersci.ca. Sample preparation typically involves simple protein precipitation followed by dilution of the supernatant fishersci.ca.

For Hermann's tortoises, plasma cefovecin concentrations were measured via UPLC-MS/MS using a mobile phase consisting of 0.3% formic acid and 2mM ammonium acetate in water (solvent A) and 0.3% formic acid in acetonitrile (solvent B) fishersci.ca. The system operated with a gradient elution and a flow rate of 0.5 mL/min. The mass spectrometer interface was operated in positive electrospray ionization mode fishersci.ca.

Key performance characteristics reported for UPLC-MS/MS methods include:

A lower limit of quantification (LOQ) of 0.1 µg/mL for tortoise plasma, with a linear range of 0.1–100 µg/mL (r² > 0.998) fishersci.cagenome.jp.

For other antibiotics, UPLC-MS/MS methods have achieved LOQs ranging from 0.05–2.0 µg/mL, with accuracy from 86.75% to 110.85% and precision from 0.46% to 10.97% wikipedia.org.

The use of stable isotope-labeled internal standards in UPLC-MS/MS can correct for matrix effects, further enhancing accuracy genome.jp.

Validation Parameters for Cefovecin Bioanalytical Assays

Bioanalytical assay validation is a critical process to ensure that the analytical method is reliable and suitable for its intended purpose, adhering to guidelines such as those from the FDA wikipedia.orgmims.comfishersci.cawikipedia.orguni.lu. Key parameters assessed include sensitivity, linearity, accuracy, precision, and recovery.

Sensitivity: The sensitivity of an assay is determined by its limit of detection (LOD) and limit of quantification (LOQ). For cefovecin sodium, reported LOD values for HPLC-UV methods include 0.05 µg/mL wikipedia.orgmims.comnih.gov and 50 ng/mL (0.05 µg/mL) mims.comfishersci.ca. The LOQ for HPLC-UV has been established at 0.1 µg/mL wikipedia.orgmims.comnih.govnih.gov or 100 ng/mL (0.1 µg/mL) mims.comfishersci.ca. For UPLC-MS/MS, an LOQ of 0.1 µg/mL has been reported fishersci.cagenome.jp.

Linearity: Linearity assesses the proportional relationship between the analyte concentration and the instrument response. HPLC-UV methods have demonstrated excellent linearity with R² values of 0.9998 over a concentration range of 0.1 to 100 µg/mL wikipedia.orgmims.comnih.gov. Similarly, UPLC-MS/MS methods for cefovecin have shown good linearity with R² > 0.998 over a range of 0.1–100 µg/mL genome.jp. Generally, a correlation coefficient (r²) of ≥ 0.97 is considered acceptable for linearity uni.lu.

Accuracy: Accuracy measures the closeness of agreement between the measured value and the true value. For cefovecin bioanalytical assays, accuracy is often expressed as a percentage of recovery. HPLC-UV methods have reported recoveries ranging from 98-99.25% wikipedia.orgmims.comnih.gov. Another HPLC study reported accuracy between 93.5-100.2% (within-batch) and 96.2-99.4% (between-batch). For UPLC-MS/MS, accuracy values for similar antibiotic assays have been reported from 86.75% to 110.85% wikipedia.org.

Precision: Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically expressed as the coefficient of variation (%CV) or relative standard deviation (RSD). For HPLC-UV methods, intra-day precision (%CV) for cefovecin has been reported between 2.3-10.26%, and inter-day precision (%CV) between 2.44-7.22% wikipedia.orgmims.comnih.gov. Another HPLC method reported intra- and inter-assay variability of less than 10% nih.gov. In lion plasma, the mean coefficient of variation for precision was 5.4%, ranging from 2.4% for high concentrations (100 µg/mL) to 7.2% for low concentrations (0.1 ng/mL) mims.comfishersci.ca. For UPLC-MS/MS, precision values for similar antibiotic assays have been reported from 0.46% to 10.97% wikipedia.org.

Recovery: Recovery assesses the efficiency of the extraction procedure. For cefovecin sodium, HPLC-UV methods have demonstrated high recovery rates. Recoveries ranged from 98-99.25% ± 3% RSD in lion plasma wikipedia.orgmims.comnih.gov. Other studies reported recovery percentages ranging from 89% to 92.25% (mean ± SD, 89.8 ± 2.02%) mims.comfishersci.ca. These recovery measurements are typically performed multiple times during a study to ensure consistency.

Table 1: Summary of Validation Parameters for Cefovecin Bioanalytical Assays

ParameterHPLC-UV (Lion Plasma) wikipedia.orgmims.comnih.govHPLC-UV (Small Volume Plasma) nih.govHPLC (General)UPLC-MS/MS (Tortoise Plasma) fishersci.cagenome.jpUPLC-MS/MS (General Antibiotics) wikipedia.org
LOD 0.05 µg/mLNot specifiedNot specifiedNot specifiedNot specified
LOQ 0.1 µg/mL0.1 µg/mL1.5 ng/mL0.1 µg/mL0.05–2.0 µg/mL
Linearity Range 0.1-100 µg/mL0.1-200 µg/mL1.5-200 ng/mL0.1-100 µg/mLNot specified
R² Value 0.9998Not specifiedNot specified> 0.998Not specified
Accuracy (%) 98-99.25%>90% (average recovery)93.5-100.2% (within-batch), 96.2-99.4% (between-batch)Not specified86.75-110.85%
Intra-day Precision (%CV) 2.3-10.26%<10%1.7-12.5%Not specified0.46-10.97%
Inter-day Precision (%CV) 2.44-7.22%<10%3.0-7.0%Not specified0.46-10.97%
Recovery (%) 98-99.25%>90% (average)Not specifiedNot specifiedNot specified

Sample Preparation Strategies for Complex Biological Matrices

Effective sample preparation is paramount for accurate cefovecin sodium quantification in complex biological matrices like plasma, as it aims to isolate the analyte from interfering endogenous compounds and concentrate it for detection. Common strategies include protein precipitation and solid-phase extraction.

Protein Precipitation (PP): This is a simple and rapid method often used as a preliminary step or for less complex matrices. For instance, in UPLC-MS/MS analysis of cefovecin in nonhuman primate plasma, sample preparation involved simple protein precipitation using acetonitrile containing an internal standard, followed by dilution of the supernatant fishersci.ca.

Solid-Phase Extraction (SPE): SPE is a more selective and powerful technique for sample cleanup and analyte enrichment. An HPLC method for cefovecin in small volume plasma utilized solid-phase extraction using Oasis HLB cartridges nih.gov. This technique effectively removes matrix interferences, leading to cleaner chromatograms and improved assay performance.

Extraction Solvents: Various organic solvents are employed for the extraction of cefovecin from biological matrices. Methanol and acetonitrile have been used for the extraction of cefovecin sodium from plasma wikipedia.orgmims.com. Another study mentioned the use of methyl-tert-butyl ether for liquid-liquid extraction of an analyte from serum.

Storage and Stability: The stability of cefovecin in biological samples is a crucial consideration for sample preparation and handling. Cefovecin sodium is known to be hygroscopic and sensitive to photodegradation, necessitating storage in moisture-proof containers at 2–8°C in dark conditions to prevent degradation genome.jp. For long-term storage of biological samples, adding stabilizers like 0.1% formic acid to plasma samples and freezing them at -80°C is recommended, along with avoiding repeated freeze-thaw cycles genome.jp.

Antimicrobial Stewardship Implications in Veterinary Medicine

Impact of Long-Acting Antimicrobial Formulations on Selection Pressure for Resistance

The extended duration of action of cefovecin (B1236667) sodium, while offering a solution for compliance challenges, inherently creates a prolonged period of selective pressure for antimicrobial resistance. The long half-life of cefovecin (6.9 days in cats) means that bacteria are exposed to sub-inhibitory concentrations of the drug for an extended period, which can favor the survival and proliferation of resistant strains. avma.org

Research has demonstrated the tangible effects of this selection pressure. For instance, in vitro studies have shown that susceptible Escherichia coli exposed to subinhibitory concentrations of cefovecin experienced an eight-fold increase in the minimum inhibitory concentration (MIC) of cefovecin, a change that persisted for at least six days after the initial exposure. avma.org In vivo studies in healthy dogs treated with cefovecin revealed an increased prevalence of β-lactam–resistant and tetracycline-resistant gastrointestinal E. coli for at least 28 days following injection. avma.org This prolonged selection for resistance is a significant concern, as it may not only affect the individual patient but also contribute to the broader pool of resistant bacteria in the environment.

The use of cefovecin may also select for multidrug resistance (MDR), further complicating future treatment options. cornell.edu Studies analyzing antimicrobial susceptibility data have aimed to quantify the relationship between resistance to third-generation cephalosporins like cefovecin and resistance to other classes of antimicrobials. cornell.edu The findings from such research are critical for understanding the full scope of the resistance implications of using long-acting formulations.

Research Findings on Cefovecin Sodium and Antimicrobial Resistance
Study FocusKey FindingImplication for Antimicrobial Stewardship
In vitro exposure of E. coli to sub-inhibitory cefovecin8-fold increase in cefovecin MIC that persisted for at least 6 days. avma.orgDemonstrates the potential for rapid development of resistance even at low drug concentrations.
In vivo study in healthy dogs treated with cefovecinIncreased prevalence of β-lactam–resistant and tetracycline-resistant gastrointestinal E. coli for at least 28 days. avma.orgHighlights the long-lasting impact on the patient's microbiome and the potential for co-selection of resistance to other antibiotic classes.
Retrospective analysis of antimicrobial susceptibility dataExpected increase in third-generation cephalosporin (B10832234) resistance over time since cefovecin's approval. cornell.eduSuggests a correlation between the use of cefovecin and the rise of resistant pathogens in the veterinary population.

Development of Strategies for Responsible Cefovecin Sodium Use

Given the implications for antimicrobial resistance, the veterinary community has focused on developing strategies to ensure the responsible use of cefovecin sodium. A primary strategy is the restriction of its use to specific clinical scenarios where it is deemed necessary and appropriate. This includes avoiding its use for routine surgical prophylaxis or for conditions where a narrower-spectrum antibiotic would be effective. rcvs.org.uk

Another key strategy is reserving cefovecin for cases where culture and sensitivity testing has confirmed its appropriateness. rcvs.org.uk This moves away from empirical use and ensures that the antibiotic is targeted to the specific pathogen causing the infection. Furthermore, there is a push to increase the availability and use of alternative oral medications, particularly those in liquid formulations that may be easier for owners to administer to challenging patients. rcvs.org.uk

Veterinary practices are also implementing internal policies and guidelines to guide the use of cefovecin. These may include requiring justification for its use, particularly in cases where first-line oral antibiotics are a viable option. The "Plan, Prevent, Protect" framework has been utilized to identify barriers to responsible use and to develop targeted interventions. rcvs.org.uk

Strategies for Responsible Cefovecin Sodium Use
StrategyDescriptionExample in Practice
Restriction of UseLimiting cefovecin to specific, justified clinical situations. rcvs.org.ukProhibiting use for routine surgical prophylaxis or in cases of uncomplicated urinary tract infections. rcvs.org.uk
Culture and Sensitivity Guided TherapyRequiring laboratory confirmation of susceptibility before use. rcvs.org.ukReserving cefovecin for infections where culture results indicate it is the most appropriate choice. rcvs.org.uk
Promotion of AlternativesEncouraging the use of narrower-spectrum, oral antibiotics.Increasing stock of liquid amoxicillin-clavulanic acid to provide an alternative for cats. rcvs.org.uk
Internal Audits and BenchmarkingTracking prescribing data to identify high-use individuals or practices and encourage reflection. rcvs.org.ukVeterinary groups using practice management system data to compare cefovecin prescription rates among clinics. rcvs.org.uk

Role of Diagnostics and Culture and Sensitivity Testing in Guiding Cefovecin Therapy

Diagnostic testing, particularly bacterial culture and sensitivity (C&S), is a cornerstone of antimicrobial stewardship and plays a crucial role in guiding the appropriate use of cefovecin sodium. The results of C&S testing provide essential information on the causative pathogen and its susceptibility profile, allowing veterinarians to make informed decisions about antibiotic selection. nih.gov

Ideally, treatment with cefovecin should be initiated only after C&S results are available, especially in cases of recurrent or non-responsive infections. nih.gov This targeted approach helps to avoid the empirical use of a broad-spectrum, critically important antimicrobial. However, the cost of C&S testing is often cited as a significant barrier to its use in small animal practice. avma.org This can lead to "just-in-case" prescribing, where cefovecin is used without a definitive diagnosis or susceptibility data. avma.org

The development of more affordable and rapid diagnostic tests is seen as a critical step in improving antimicrobial stewardship. avma.org Such tests would increase the utilization of diagnostics, reduce clinical uncertainty, and promote more judicious use of antimicrobials like cefovecin.

Educational Initiatives and Behavioral Interventions for Veterinary Professionals and Animal Owners

Education is a fundamental component of promoting the responsible use of cefovecin sodium. Initiatives targeting both veterinary professionals and animal owners are essential to drive behavioral change. For veterinarians, continuing education on antimicrobial stewardship principles, including the appropriate use of critically important antimicrobials, is crucial. avma.org Clinical audits and peer-to-peer discussions within veterinary teams have proven effective in highlighting prescribing patterns and encouraging a reduction in cefovecin use. rcvs.org.uk

A significant finding from recent research is the disconnect between veterinarians' perceptions of cat owners' ability to administer oral medications and the owners' self-reported capabilities. nih.govavma.org Studies have shown that veterinarians often overestimate the difficulty owners face in giving pills to their cats, which can lead to a preference for the convenience of injectable cefovecin. nih.govavma.org

Educational interventions for pet owners can have a significant impact on their treatment preferences. When informed about the risks of antimicrobial resistance associated with cefovecin, many cat owners who initially preferred the injectable option changed their preference to an oral amoxicillin formulation. avma.org Practical demonstrations on how to administer oral medications can also improve owner compliance and reduce the reliance on long-acting injectables. rcvs.org.uk

Integration of Cefovecin Use into One Health Antimicrobial Stewardship Frameworks

The use of cefovecin sodium in veterinary medicine has direct implications for the One Health initiative, which recognizes the interconnectedness of human, animal, and environmental health. Cefovecin is a third-generation cephalosporin, a class of antimicrobials considered critically important for human health. avma.org The overuse of these antibiotics in animals can contribute to the development of resistance in bacteria that can be transmitted to humans, such as Salmonella and Escherichia coli. avma.org

International bodies like the World Organisation for Animal Health (WOAH) have developed strategies to combat antimicrobial resistance that emphasize a One Health approach. woah.org These frameworks advocate for the responsible and prudent use of all antimicrobials in animals, with a particular focus on those that are critically important in human medicine. The European Union has implemented regulations that restrict the use of third-generation cephalosporins like cefovecin to situations where C&S testing indicates that no other antimicrobial would be effective. avma.org Such policies have led to a significant reduction in the prescription of these drugs. avma.org

Integrating the principles of One Health into veterinary prescribing practices for cefovecin involves recognizing its potential impact on human health and prioritizing its use for situations where it is truly necessary. This includes a commitment to diagnostics, the use of narrower-spectrum alternatives when possible, and ongoing surveillance of resistance patterns.

Q & A

Q. How should researchers address discrepancies between clinical cure rates and microbiological eradication in cefovecin studies?

  • Answer : Perform stratified analysis by pathogen (e.g., Pasteurella multocida vs. Staphylococcus spp.) and adjust for confounding factors (e.g., host immune status). Use logistic regression to correlate PK/PD indices (AUC/MIC) with outcomes .

Tables for Key Data

Parameter Cats Hermann’s Tortoises
Half-life (t₁/₂)6.7 days48.9 hours
Protein Binding98%92%
MIC₉₀ for S. aureus0.25 µg/mLNot studied
Validation Metrics UPLC-MS/MS Method
Linearity (R²)>0.99
LOQ0.015 µg/mL
Precision (CV%)≤15%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CID 131873538
Reactant of Route 2
CID 131873538

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.